S-(Sulfanylmethyl) benzenecarbothioate S-(Sulfanylmethyl) benzenecarbothioate
Brand Name: Vulcanchem
CAS No.: 650607-78-6
VCID: VC16903308
InChI: InChI=1S/C8H8OS2/c9-8(11-6-10)7-4-2-1-3-5-7/h1-5,10H,6H2
SMILES:
Molecular Formula: C8H8OS2
Molecular Weight: 184.3 g/mol

S-(Sulfanylmethyl) benzenecarbothioate

CAS No.: 650607-78-6

Cat. No.: VC16903308

Molecular Formula: C8H8OS2

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

S-(Sulfanylmethyl) benzenecarbothioate - 650607-78-6

Specification

CAS No. 650607-78-6
Molecular Formula C8H8OS2
Molecular Weight 184.3 g/mol
IUPAC Name S-(sulfanylmethyl) benzenecarbothioate
Standard InChI InChI=1S/C8H8OS2/c9-8(11-6-10)7-4-2-1-3-5-7/h1-5,10H,6H2
Standard InChI Key YGRLPRZKQMFTDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)SCS

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

S-(Sulfanylmethyl) benzenecarbothioate features a benzene core with two distinct sulfur-containing substituents:

  • Sulfanylmethyl group (-SCH2_2SH): A methylene bridge (-CH2_2-) bonded to a sulfhydryl (-SH) group.

  • Carbothioate group (-SC(=O)S-): A thiocarbonyl group linked to a thiolate moiety.

The compound’s molecular formula is C8_8H8_8OS3_3, with a molecular weight of 216.34 g/mol. Its IUPAC name, validated by nomenclature guidelines , ensures unambiguous identification in chemical databases.

Spectroscopic Characterization

Key spectral data for structural elucidation include:

  • IR Spectroscopy: Peaks at 3345 cm1^{-1} (N-H stretch) and 1214 cm1^{-1} (C-O stretch) .

  • 1^1H NMR: Signals at δ 2.35 ppm (triplet, methylene protons) and δ 7.18–8.26 ppm (aromatic protons) .

  • Mass Spectrometry: A molecular ion peak at m/z 385 (C19_{19}H11_{11}N3_3O2_2S3+_3^+) .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of S-(sulfanylmethyl) benzenecarbothioate derivatives involves sequential reactions (Figure 1):

  • Formation of Potassium Mercaptobenzothiazole Salt:
    Reaction of 6-ethoxy-2-mercaptobenzothiazole with potassium carbonate in acetone yields a reactive intermediate .

  • Alkylation with Ethyl Chloroacetate:
    The potassium salt reacts with ethyl chloroacetate to form ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetate .

  • Hydrazide Formation:
    Treatment with hydrazine hydrate produces 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetohydrazide .

  • Oxadiazole Ring Closure:
    Reaction with carbon disulfide under basic conditions generates a 1,3,4-oxadiazole-2-thiol derivative .

  • Acylation with Benzoyl Chloride:
    Final acylation with substituted benzoyl chlorides yields the target benzenecarbothioate .

Optimization and Yields

Reaction conditions critically influence yields:

  • Temperature: Reflux in ethanol (78°C) maximizes intermediate stability.

  • Catalysts: Potassium carbonate facilitates deprotonation and nucleophilic substitution.

  • Yield Range: 52–66% for final products, depending on substituent steric effects .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of S-(sulfanylmethyl) benzenecarbothioate exhibit broad-spectrum activity:

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanism: Sulfur atoms disrupt microbial membrane integrity and inhibit thiol-dependent enzymes .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the benzene ring’s substituents alters physicochemical and biological properties:

CompoundSubstituentMelting Point (°C)Antimicrobial MIC (μg/mL)
4a (R = H)-H18512.5
4b (R = Cl)-Cl1406.25
4c (R = OH)-OH15425.0

Trends: Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by increasing electrophilicity .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting oxygen with sulfur improves metabolic stability.

  • Prodrug Design: Thioester linkages enable targeted release in reducing environments (e.g., tumor microenvironments).

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